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Compound of Interest

3,4'-Dichloro-3'-
Compound Name:

fluorobenzophenone
CAS No.: 951890-54-3
Cat. No.: B3025056

Get Quote

\ J

Strategic Synthesis, Structural Properties, and Pharmacophore Utility

Executive Summary & Structural Anatomy

(4-chloro-3-fluorophenyl)-(3-chlorophenyl)methanone (CAS: 951890-56-5 analog/isomer)
represents a high-value diaryl ketone scaffold utilized primarily as a divergent intermediate in
the synthesis of bioactive heterocycles.

In the landscape of drug discovery, this molecule serves as a "privileged structure” precursor. It
bridges the gap between simple aromatics and complex pharmacophores found in kinase
inhibitors (e.g., p38 MAP kinase), anti-inflammatory agents, and potentially Hedgehog pathway
modulators.

Structural Deconstruction

The molecule consists of two distinct aryl rings linked by a carbonyl bridge. Its value lies in the
specific halogenation pattern, which modulates metabolic stability and lipophilicity.
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Feature Moiety

Medicinal Chemistry
Function

Ring A 4-chloro-3-fluorophenyl

Metabolic Blockade: The 4-
Cl/3-F substitution pattern is
designed to block CYP450
oxidation at the para-position
while the fluorine atom
(bioisostere of H) modulates
pKa and prevents ring

hydroxylation.

Bridge Methanone (C=0)

Divergent Handle: A reactive
electrophile susceptible to
nucleophilic attack (Grignard),
reduction (to
alcohols/alkanes), or reductive

amination.

Ring B 3-chlorophenyl

Lipophilic Anchor: The meta-
chlorine increases logP
(lipophilicity) to improve
membrane permeability
without the steric bulk of para-

substitution.

Synthetic Architecture

The synthesis of asymmetric benzophenones requires overcoming the challenge of

regioselectivity. While Friedel-Crafts acylation is cost-effective, it often yields inseparable

isomers when applied to di-halogenated substrates. Therefore, for research-grade purity

(>98%), an Organometallic Addition (Grignard) approach is the authoritative standard.

Route A: The High-Fidelity Organometallic Pathway

Recommended for gram-scale synthesis where isomer purity is paramount.

Mechanism: Nucleophilic addition of an aryl Grignard reagent to a Weinreb amide or nitrile.
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Protocol: Grignard Addition to Weinreb Amide

e Precursor Preparation:

o Convert 3-chlorobenzoic acid to its Weinreb amide (N-methoxy-N-methyl-3-
chlorobenzamide) using EDCI/HOBt coupling. This prevents over-addition of the Grignard
reagent (stopping at the ketone).

e Grignard Formation:
o Substrate: 4-bromo-1-chloro-2-fluorobenzene.
o Reagent: Isopropylmagnesium chloride (iPrMgCl) or Mg turnings/12.
o Solvent: Anhydrous THF.
o Condition: -20°C to 0°C under Argon.
e Coupling:
o Add the Grignard solution dropwise to the Weinreb amide in THF at 0°C.
o Stir for 2 hours.
e Quench & Workup:
o Quench with saturated NH4CI (exothermic control).

o Extract with EtOAC.

Route B: Industrial Friedel-Crafts Acylation

Recommended for kg-scale where recrystallization can remove isomers.
Mechanism: Electrophilic Aromatic Substitution (EAS).
o Electrophile: 3-chlorobenzoyl chloride (activated by AICI3).[1]

» Nucleophile: 1-chloro-2-fluorobenzene.
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o Challenge: The directing effects of F (ortho/para) and Cl (ortho/para) compete. The 4-
position (para to F, meta to Cl) is sterically accessible but requires careful temperature
control to avoid the 2-position isomer.

Weinreb Amide
(N-methoxy-N-methy]

Grignard Reagent
(4-CI-3-F-Ph-MgBr)

Start: 3-Chlorobenzoic Acid EDCLNO >

Acidic Quench
(HCUNH4CI)

Nucleophilic Attack
(THF, 0°C)

Tetrahedral Intermediate Collapse

Click to download full resolution via product page

Figure 1: High-fidelity synthetic workflow via Weinreb Amide to prevent over-alkylation.

Physicochemical & Analytical Profile

Accurate characterization is essential to distinguish the target from regioisomers (e.g., the 2-
chloro-isomer).

licted ies ( ble)

Property Value (Approx.) Implication

Fragment-based drug
Molecular Weight 269.09 g/mol discovery (FBDD) compliant
(<300 Da).

Highly lipophilic; requires polar
LogP (Predicted) 4.2-45 solvents (DMSO, DCM) for

assays.

Fluorine acts as a weak
H-Bond Acceptors 2(C=0,F) acceptor; Carbonyl is the
primary acceptor.

Rigid scaffold, good for binding

Rotatable Bonds 2
pocket entropy.
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Analytical Fingerprint (Validation)
e 1H NMR (DMSO-d6, 400 MHz):

o Look for the carbonyl-adjacent protons. The 3-chlorophenyl ring will show a characteristic
pattern (singlet at ~7.8 ppm for the proton between Cl and C=0).

o The 4-chloro-3-fluorophenyl ring will show complex coupling due to 19F-1H coupling.
Expect a triplet-of-doublets or similar splitting for the proton ortho to the Fluorine.

* IR Spectroscopy:
o C=0 Stretch: Strong band at ~1650-1660 cm~* (conjugated ketone).
o C-F Stretch: ~1200-1250 cm~1.
e Mass Spectrometry (LC-MS):
o Isotope Pattern: Distinctive Chlorine isotope pattern.
= M+ (100%)
» M+2 (~65% intensity due to two Cl atoms: 35CI/37Cl ratios).
s M+4 (~10% intensity).

Medicinal Chemistry Applications (SAR)

This ketone is rarely the final drug. It is a divergent node. The carbonyl group is the site of
transformation.

Pathway to Bioactivity

¢ Reductive Amination: Conversion to benzylamines (e.g., for calcium sensing receptor
antagonists).

e Reduction to Carbinols: Chiral reduction to secondary alcohols, often used in antihistamines
or SSRI analogs.
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» Cyclization: Precursor to Acridones or Quinazolines if nitrated/aminated at the ortho-position.

Target: (4-Cl-3-F-Ph)-(3-CI-Ph)-Methanone

Pathway A: Reductive Amination Pathway B: Grignard Addition Pathway C: McMurry Coupling
(NaBX4, Amine) (R-MgBr) (TiCl4/Zn)

Product: Diarylmethylamines Product: Triaryl Methanols Product: Tetra-substituted Olefins
(GPCR Ligands) (Anti-fungal/Anti-cancer) (SERMs analogs)

Click to download full resolution via product page
Figure 2: Divergent synthesis pathways utilizing the methanone core as a reactive handle.
Safety & Handling (E-E-A-T)
As a halogenated aromatic ketone, standard chemical hygiene is required.

» Skin Sensitization: Benzophenones can be photo-allergens. Handle under amber light if
possible, or avoid direct UV exposure during processing.

 Lipophilicity Hazard: Due to high LogP, this compound readily penetrates skin. Double-
gloving (Nitrile) is mandatory.

» Waste: Halogenated waste stream. Do not mix with general organic solvents for incineration
due to potential dioxin formation if not incinerated at high temp.
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benzophenone SAR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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